2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole
Description
2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a benzyl group at the 2-position and a propargyl (prop-2-yn-1-yl) substituent at the 1-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties, including anticancer, antimicrobial, and receptor modulation activities.
Properties
IUPAC Name |
2-benzyl-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h1,3-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUICMNKTMFIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction, where the benzimidazole derivative is reacted with propargyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can target the benzimidazole core or the prop-2-yn-1-yl group, resulting in the formation of saturated derivatives.
Substitution: The benzyl and prop-2-yn-1-yl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives such as aldehydes and ketones.
Reduction Products: Saturated derivatives like alkanes and alcohols.
Substitution Products: Various functionalized benzimidazole derivatives depending on the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a benzimidazole core substituted with a benzyl and propargyl group. This configuration is essential for its biological activity and interaction with various biological targets.
Pharmacological Applications
Recent studies have highlighted the potential of 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole in several pharmacological areas:
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds structurally related to this benzimidazole derivative have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vivo studies have demonstrated that certain derivatives exhibit potent inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. For example, one study reported a derivative demonstrating significant reduction in edema in animal models .
Neuroprotective Potential
There is emerging evidence that compounds like this compound may serve as monoamine oxidase B (MAO-B) inhibitors, which are of interest in neurodegenerative disorders such as Parkinson’s disease. The inhibition of MAO-B can lead to increased levels of neuroprotective agents like dopamine, thus providing therapeutic benefits .
Case Studies and Research Findings
Several studies have documented the applications of this compound and its analogs:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Molecular Pathways: It may interfere with metabolic pathways by modulating the activity of key enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Physical and Chemical Properties
Metabolic Stability
- Benzimidazoles with bulky substituents (e.g., benzyl, propargyl) exhibit enhanced metabolic stability compared to alpidem, as seen in . Dealkylation and hydroxylation are primary degradation pathways .
- Comparison: The propargyl group may resist enzymatic degradation better than aliphatic chains, prolonging the target compound’s half-life.
Biological Activity
2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with an aldehyde or carboxylic acid derivative under acidic conditions.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl halides in the presence of a base introduces the benzyl group.
- Addition of the Prop-2-yn-1-yl Group : This is accomplished through a Sonogashira coupling reaction, where the benzimidazole derivative reacts with propargyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It has shown potential in inhibiting various enzymes, including:
- α-Amylase
- Pancreatic Lipase
- β-glucuronidase
These enzymes are crucial in metabolic pathways, making this compound a candidate for studying metabolic disorders and obesity-related conditions .
The compound's mechanism of action primarily involves:
- Binding to Active Sites : By binding to the active sites of target enzymes, it blocks substrate access, thereby reducing enzymatic activity.
- Modulation of Metabolic Pathways : It may interfere with key metabolic pathways, leading to altered cellular processes.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Properties
A study evaluated various benzimidazole derivatives, including this compound, against cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines by interfering with DNA topoisomerase I activity .
Comparative Studies
| Compound | Activity | Reference |
|---|---|---|
| This compound | Enzyme inhibition (α-amylase) | |
| 5-Methylbenzimidazole | Antimicrobial | |
| 4-Methoxybenzimidazole | Antioxidant |
Pharmacological Applications
Benzimidazoles are known for their therapeutic potential, including anti-inflammatory and anti-tumor activities. The unique structure of this compound allows it to target multiple biological pathways, making it a versatile candidate for drug development .
Chemical Reactions Analysis
Reaction Optimization and Conditions
Critical parameters for synthesis include solvent choice, temperature, and catalyst use. For example:
Key Research Findings
-
Thermal stabilization : Derivatives with extended alkyl chains (e.g., propyl or butyl) exhibit enhanced DNA-binding affinity via minor groove interaction .
-
Biological activity : Analogous compounds demonstrate inhibitory effects on human topoisomerase I (Hu Topo I) at IC₅₀ values of 16–152 μM .
-
Solvent effects : Aqueous or PEG/H₂O mixtures improve reaction efficiency in click chemistry applications .
Challenges and Limitations
-
Steric hindrance : Trisubstituted phenyl rings or bulky N-alkyl chains reduce binding affinity .
-
Sensitivity to reaction conditions : Over-alkylation or decomposition occurs at temperatures >100°C .
Structural Confirmation
Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm the structure:
Q & A
Q. Optimization Strategies :
- Use high-purity solvents (e.g., DMF or THF) and catalysts (e.g., CuI for click chemistry).
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates via column chromatography or recrystallization .
How can the structure of this compound be validated experimentally?
Key analytical techniques include:
Q. Example Data :
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (s, 1H, benzimidazole-H) | |
| HRMS | m/z 287.1294 [M+H]⁺ (Calc: 287.129) |
Advanced Research Questions
What strategies address regioselectivity challenges during functionalization of the benzimidazole core?
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct substitutions to the C5 position.
- Catalytic Systems : Cu(I) catalysts in click chemistry favor 1,4-regioisomers over 1,5-products (e.g., 90% selectivity for 1,4-triazole derivatives) .
- Steric Hindrance : Bulky substituents on the benzyl group reduce undesired side reactions at the C2 position .
Case Study :
In a synthesis of 1,4-regioisomers, the use of diethyl (azidomethyl)phosphonate and 1-(prop-2-yn-1-yl)-benzimidazole under click conditions yielded >90% regioselectivity, confirmed by 2D NMR .
How can computational methods predict the electronic and optical properties of this compound derivatives?
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G* to determine HOMO-LUMO gaps (e.g., 3.2–4.1 eV for fluorene-benzimidazole hybrids) .
- Predict UV-Vis absorption spectra (e.g., λ_max ≈ 350 nm for π→π* transitions) .
- Cyclic Voltammetry : Correlate experimental redox potentials (e.g., E₁/2 = −1.45 V vs Ag/Ag⁺) with computed electron affinities .
Q. Example Workflow :
Optimize structure using Gaussian 02.
Calculate excited states via TD-DFT.
Validate with experimental UV-Vis and cyclic voltammetry data .
What biological evaluation methodologies are applicable to assess the pharmacological potential of this compound?
- In-Silico Docking : Screen against targets like EGFR or TRPV1 using AutoDock Vina. For example, benzo[d]imidazole derivatives show IC₅₀ values of 4.6 nM against TRPV1 receptors .
- ADMET Analysis : Predict pharmacokinetics (e.g., LogP = 3.2, moderate BBB permeability) using SwissADME .
- In-Vitro Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
